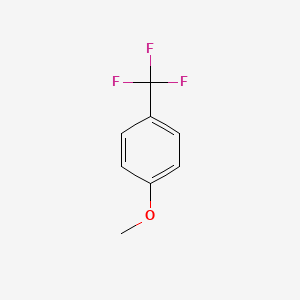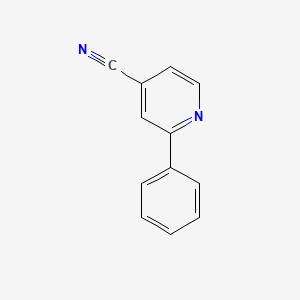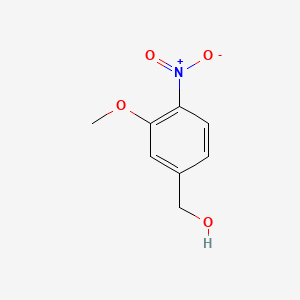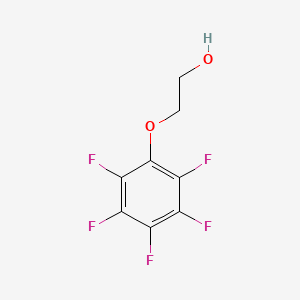
1-(Cyclopropylmethyl)piperazine
Descripción general
Descripción
1-(Cyclopropylmethyl)piperazine is a compound involved in the preparation of N-substituted piperazinopyridylsteroid derivatives as abiraterone analogs that inhibit growth and induce pro-apoptosis in human hormone-independent prostate cancer cell lines .
Synthesis Analysis
The synthesis of piperazine derivatives, including this compound, has been a subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Specific synthesis of this compound hydrochloride involves treatment of a compound with HCl in DCM/MeOH, yielding the desired compound isolated as the hydrochloride salt .Molecular Structure Analysis
The molecular formula of this compound is C8H16N2, and its molecular weight is 140.23 g/mol .Chemical Reactions Analysis
This compound is a part of various chemical reactions. It’s used in the preparation of N-substituted piperazinopyridylsteroid derivatives . More detailed information about its chemical reactions can be found in the references .Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 208.5±8.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It also has a refractive index of 1.508, molar refractivity of 41.9±0.3 cm3, and a molar volume of 140.4±3.0 cm3 .Aplicaciones Científicas De Investigación
1. Oncology and Diagnostic Applications
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) is a compound structurally similar to 1-(Cyclopropylmethyl)piperazine. It shows potential for therapeutic and diagnostic applications in oncology. By modifying PB28 to reduce its lipophilicity, researchers have developed analogues with potential as positron emission tomography (PET) radiotracers, which can be significant in cancer diagnosis and treatment monitoring (Abate et al., 2011).
2. Antibacterial and Antituberculosis Potential
Piperazine derivatives, including this compound, have shown significant antibacterial and antituberculosis activities. For instance, some derivatives have demonstrated efficacy against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis. This highlights the potential of these compounds in developing new antibiotics and treatments for tuberculosis (Mallikarjuna et al., 2014).
3. Antimicrobial Properties
Several studies have synthesized and evaluated the antimicrobial activities of compounds related to this compound. These compounds have displayed effectiveness against a range of bacterial and fungal strains, suggesting their potential as antimicrobial agents in various medical applications (Patel et al., 2007).
4. Antimalarial Research
Some derivatives of this compound have been synthesized and evaluated for their efficacy against the chloroquine-resistant strain of Plasmodium falciparum. This research is significant in the context of developing new antimalarial drugs, especially with the growing issue of drug resistance (Ryckebusch et al., 2005).
Mecanismo De Acción
Target of Action
The primary target of 1-(Cyclopropylmethyl)piperazine is the GABA receptor . GABA (γ-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid, the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This action is thought to be caused by blocking acetylcholine at the myoneural junction .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving GABA receptors. By acting as an agonist at these receptors, this compound enhances the effect of GABA, leading to increased inhibitory effects within the nervous system . The downstream effects of this include the paralysis of worms, which is why compounds like this compound are often used as anthelmintic agents .
Pharmacokinetics
It is known that similar compounds are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . These properties can impact the bioavailability of this compound, but more research is needed to fully understand these effects.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the paralysis of worms. By binding to GABA receptors and enhancing their inhibitory effects, this compound causes hyperpolarization of nerve endings, leading to flaccid paralysis . This allows the host body to easily remove or expel the invading organism .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1-(Cyclopropylmethyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been involved in the preparation of N-substituted piperazinopyridylsteroid derivatives, which are known to inhibit growth and induce apoptosis in human hormone-independent prostate cancer cell lines . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their activity or function.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in prostate cancer cell lines, it has been shown to induce pro-apoptotic effects, thereby affecting cell survival and proliferation . Additionally, it may alter the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit certain enzymes involved in cellular metabolism, thereby altering metabolic pathways and energy production . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific storage conditions, such as refrigeration at 2-8°C . Long-term effects on cellular function have been studied in both in vitro and in vivo settings, revealing that prolonged exposure can lead to sustained changes in cell behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, in veterinary use, piperazine derivatives are generally well-tolerated, but high doses can cause neurotoxic symptoms such as trembling, convulsions, and restlessness . The threshold for these effects varies among different animal species.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may affect metabolic flux and alter the levels of specific metabolites . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions.
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-8(1)7-10-5-3-9-4-6-10/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLIBVDZIYFXBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359487 | |
| Record name | 1-(Cyclopropylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57184-25-5 | |
| Record name | 1-(Cyclopropylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Cyclopropylmethyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


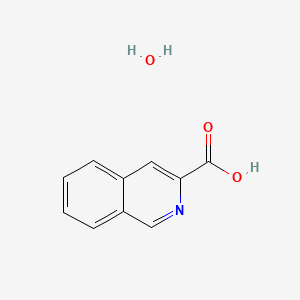
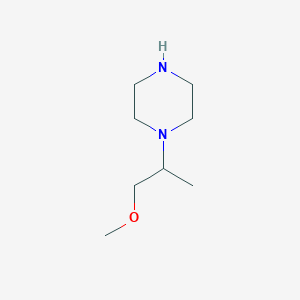
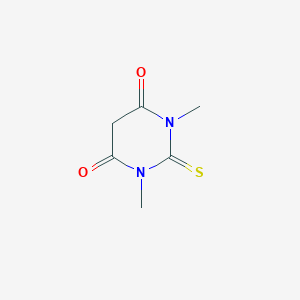
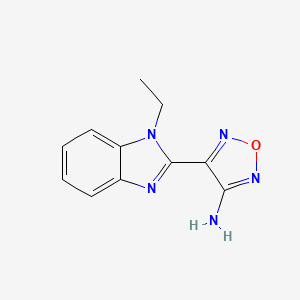
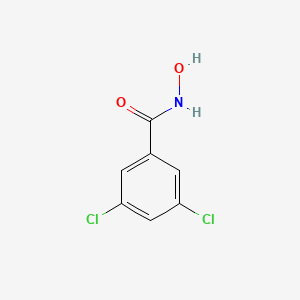
![2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile](/img/structure/B1349391.png)
